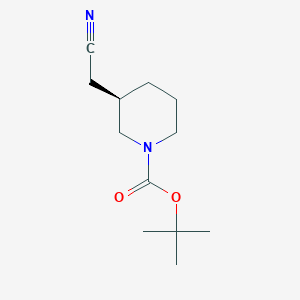

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

Description

“(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate” is a chiral piperidine derivative featuring a tert-butyl carbamate protective group at the nitrogen atom and a cyanomethyl substituent at the 3-position of the piperidine ring. Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting neurological or metabolic disorders. The cyanomethyl group enhances its utility in further derivatization, such as nucleophilic substitution or reduction reactions, enabling the synthesis of amines, amides, or heterocyclic compounds .

Properties

IUPAC Name |

tert-butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQULYYWNUYFH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650696 | |

| Record name | tert-Butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039361-80-2 | |

| Record name | tert-Butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Approach

- Starting Material: Enantiomerically pure or racemic piperidine derivatives, typically 3-substituted piperidines or piperidine-3-carboxaldehydes.

- Key Reagents: Cyanomethylating agents (e.g., cyanomethyl bromide or equivalents), tert-butyl chloroformate (Boc2O) for protection, bases such as triethylamine or sodium hydride.

- Solvents: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

Detailed Synthetic Routes

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyanomethylation of Piperidine | Reaction of 3-substituted piperidine or its derivative with cyanomethyl halide under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents | Introduction of cyanomethyl group at the 3-position of piperidine ring |

| 2 | Boc Protection | Treatment of the cyanomethylated piperidine with tert-butyl chloroformate in presence of base (e.g., triethylamine) in DCM at 0–25 °C | Formation of the Boc-protected amine, yielding tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate |

| 3 | Chiral Resolution or Asymmetric Synthesis | Use of chiral catalysts or resolution techniques to obtain the (R)-enantiomer selectively | Enantiomerically enriched this compound |

Representative Synthetic Procedure (Literature-Based)

Cyanomethylation:

A solution of 3-piperidone or 3-substituted piperidine derivative is treated with sodium hydride in THF at 0 °C, followed by slow addition of cyanomethyl bromide. The mixture is stirred at room temperature for several hours to afford 3-(cyanomethyl)piperidine.Boc Protection:

The crude 3-(cyanomethyl)piperidine is dissolved in DCM, cooled to 0 °C, and triethylamine is added. Then tert-butyl chloroformate is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The product is extracted and purified by column chromatography or recrystallization.Chiral Purification:

If starting from racemic material, chiral HPLC or crystallization with chiral resolving agents is employed to isolate the (R)-enantiomer.

Analysis of Preparation Methods

Yield and Purity

- Yields reported for the Boc protection step typically range from 80% to 95%, depending on reaction scale and purification method.

- Cyanomethylation yields vary but generally fall within 70% to 90%.

- Enantiomeric excess (ee) for the (R)-enantiomer after resolution or asymmetric synthesis can exceed 95% with optimized conditions.

Reaction Conditions Optimization

- Temperature control during cyanomethylation is critical to minimize side reactions such as over-alkylation or polymerization of cyanomethyl reagents.

- Use of dry, aprotic solvents and inert atmosphere improves reaction efficiency.

- Boc protection is typically performed at low temperatures to prevent carbamate decomposition.

Comparative Table of Preparation Routes

| Preparation Aspect | Cyanomethylation Step | Boc Protection Step | Chiral Control |

|---|---|---|---|

| Reagents | Cyanomethyl bromide, NaH or K2CO3 | tert-Butyl chloroformate, triethylamine | Chiral catalysts or resolving agents |

| Solvents | THF, DMF | DCM | Various (depending on method) |

| Temperature | 0 °C to RT | 0 °C to RT | Variable |

| Typical Yield (%) | 70–90 | 80–95 | - |

| Enantiomeric Excess | Racemic or low ee | - | >95% (after resolution) |

| Purification | Extraction, chromatography | Crystallization or chromatography | Chiral HPLC or resolution |

Research Findings and Notes

- The Boc protecting group is essential for stabilizing the amine functionality during subsequent synthetic transformations and for improving compound handling and purification.

- The cyanomethyl group at the 3-position serves as a versatile synthetic handle for further functionalization, such as conversion to amines, acids, or heterocycles.

- Asymmetric synthesis or resolution is necessary to obtain the (R)-enantiomer due to the biological relevance of stereochemistry in medicinal chemistry applications.

- Industrial scale synthesis involves optimization of reagent purity, solvent recycling, and process safety due to the toxicity and reactivity of cyanomethyl halides.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

®-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the development of biologically active molecules that can interact with specific biological targets.

Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Reactivity: Bromomethyl and cyanomethyl analogs exhibit divergent reactivity. The bromine atom in the bromomethyl derivative facilitates Suzuki or Buchwald-Hartwig couplings, whereas the cyanomethyl group enables nucleophilic additions (e.g., with Grignard reagents) .

- Solubility: Ethylsulfonamido and hydroxymethyl derivatives show higher aqueous solubility compared to cyanomethyl or bromomethyl analogs due to polar functional groups .

- Stereochemical Impact: The (R)-configuration in the target compound and its analogs influences chiral recognition in drug-receptor interactions, as seen in enantioselective syntheses of APIs .

Biological Activity

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of approximately 224.3 g/mol. It features a piperidine ring, which is a common scaffold in many bioactive molecules, along with tert-butyl and cyanomethyl substituents that may enhance its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.3 g/mol |

| Key Functional Groups | Piperidine, Carboxylate |

| Stereochemistry | (R) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of functional groups allows it to undergo various chemical reactions, which can modulate the activity of these targets. Although specific mechanisms remain under investigation, preliminary studies suggest that this compound may influence cellular pathways related to growth and signaling.

Anticancer Potential

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, a related compound demonstrated an IC50 value of 26.2 nM in inhibiting kinase activity in glioblastoma cell lines, indicating a significant impact on tumor cell proliferation . The treatment resulted in a notable decrease in cell numbers and alterations in gene expression profiles associated with cancer progression.

Neuropharmacological Applications

Given its structural similarity to known neuroactive compounds, this compound is being investigated for its potential use in treating neurological disorders. Its ability to interact with neurotransmitter systems could provide therapeutic avenues for conditions such as anxiety and depression.

Case Studies

- Glioblastoma Cell Line Study : In a controlled study using U251-MG glioblastoma cells, treatment with a derivative of this compound led to significant downregulation of genes involved in cell growth and inflammatory responses. Transcriptomic analysis revealed over 993 differentially expressed transcripts, highlighting its potential as a therapeutic agent against aggressive tumors .

- Synthesis and Bioactivity : The compound has been utilized as an intermediate in synthesizing other biologically active molecules. Its reactivity allows for the development of new drugs targeting various biological pathways.

Research Findings

The following table summarizes key findings from recent research on this compound:

Q & A

Q. What are the optimal synthetic routes for (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions. A common approach starts with constructing the piperidine ring, followed by introducing the cyanomethyl group. For example, tert-butyl carbamate can act as a protecting group under conditions such as dichloromethane solvent with catalysts like DMAP and triethylamine at 0–20°C. Industrial-scale methods often optimize solvent systems (e.g., ionic liquids) and reaction parameters (e.g., temperature, stoichiometry) to improve yield (>85%) and purity (>95%) .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C, and DEPT) to confirm stereochemistry and structural integrity.

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- Mass spectrometry (HRMS or LC-MS) for molecular weight verification.

- X-ray crystallography (where applicable) to resolve absolute configuration, as demonstrated in crystallographic studies of related piperidine derivatives .

Q. What purification methods are effective post-synthesis?

- Column chromatography (silica gel, gradient elution with hexane/EtOAc) for intermediate purification.

- Recrystallization from solvents like ethanol or ethyl acetate to achieve high crystallinity.

- Preparative HPLC for enantiomeric resolution if racemic mixtures form during synthesis .

Q. What safety precautions are essential during synthesis and handling?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure.

- Store in airtight containers in dry, ventilated areas away from ignition sources.

- Refer to SDS data for hazards: acute toxicity (Category 4 for oral/dermal/inhalation) and incompatibility with strong oxidizers .

Q. What are its primary applications in medicinal chemistry?

This compound serves as:

- A key intermediate in synthesizing kinase inhibitors or CNS-targeting drugs.

- A scaffold for studying bioisosteric replacements (e.g., cyanomethyl vs. carbamoyl groups).

- A reference standard in pharmacokinetic studies to assess metabolic stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Cross-validation : Use multiple assays (e.g., enzymatic vs. cell-based) to confirm activity.

- Purity analysis : Employ HPLC or GC-MS to rule out impurities (>99% purity required).

- Stereochemical impact : Compare (R)- and (S)-enantiomers to isolate stereospecific effects.

- Meta-analysis : Review assay conditions (e.g., pH, temperature, cell lines) across studies .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

- Exothermic reactions : Use controlled cooling and gradual reagent addition.

- Catalyst optimization : Replace DMAP with cost-effective alternatives (e.g., polymer-supported catalysts).

- Solvent selection : Transition to greener solvents (e.g., cyclopentyl methyl ether) for industrial compatibility.

- Process automation : Implement continuous flow reactors to enhance reproducibility and throughput .

Q. How does stereochemistry influence pharmacological activity?

- Enantioselective synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate the (R)-isomer.

- Chiral analysis : Employ chiral HPLC or SFC to confirm enantiomeric excess (ee >98%).

- Structure-activity relationship (SAR) : Compare (R)- and (S)-isomers in vitro/in vivo to identify stereospecific binding to targets (e.g., receptors, enzymes) .

Q. What methodologies are used to study its environmental fate and biodegradation?

- OECD 301 tests : Measure aerobic biodegradation in aqueous systems.

- Soil mobility assays : Assess adsorption coefficients (Kd) using HPLC-coupled soil columns.

- Ecotoxicity screening : Use Daphnia magna or algae models to determine LC50/EC50 values (limited data available; prioritize lab-generated studies over extrapolations) .

Q. How can computational modeling aid in optimizing its synthetic pathway?

- DFT calculations : Predict reaction energetics and transition states to identify rate-limiting steps.

- Molecular docking : Screen intermediates against target proteins (e.g., kinases) to prioritize syntheses.

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.